molecular formula C15H15FN2O4 B2401765 Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 886951-90-2

Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2401765
CAS No.: 886951-90-2
M. Wt: 306.293
InChI Key: LGNMIBKVIVRULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the ethoxy and fluorophenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl 4,4,4-trifluoroacetoacetate with ethyl carbazate in ethanol, heated at reflux for several hours. The resulting product is then treated with thionyl chloride and heated to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and the pyridazine ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c1-3-21-12-9-13(19)18(11-7-5-10(16)6-8-11)17-14(12)15(20)22-4-2/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNMIBKVIVRULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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